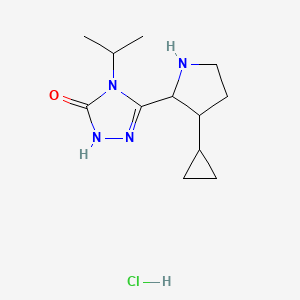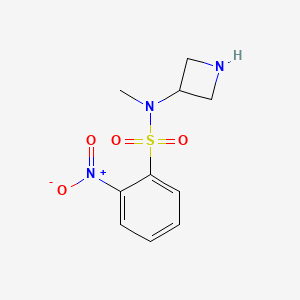![molecular formula C8H16Cl2N4 B13584897 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride is a compound that belongs to the class of pyrazolopyrazines
Méthodes De Préparation
The synthesis of 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazolopyrazine core, followed by the introduction of the methyl group and the methanamine moiety. The final step involves the formation of the dihydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Applications De Recherche Scientifique
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic applications.
Medicine: It is investigated for its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride can be compared with other similar compounds such as:
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 2,2-difluoro-1-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one These compounds share a similar core structure but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity .
Propriétés
Formule moléculaire |
C8H16Cl2N4 |
|---|---|
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c1-11-2-3-12-8(6-11)4-7(5-9)10-12;;/h4H,2-3,5-6,9H2,1H3;2*1H |
Clé InChI |
HYGDSZAJXFJAOB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN2C(=CC(=N2)CN)C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)








![4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13584863.png)
![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)

